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Compound of Interest

1,5-Dimethyl-1H-pyrazole-4-
Compound Name:
carbaldehyde

Cat. No.: B112370

An In-depth Technical Guide to the Quantum Chemical Calculations of 1,5-Dimethyl-1H-
pyrazole-4-carbaldehyde

Introduction

1,5-Dimethyl-1H-pyrazole-4-carbaldehyde is a heterocyclic aromatic compound belonging to
the pyrazole family.[1] Its molecular formula is CeHsN20 and it has a molecular weight of
124.14 g/mol .[1][2][3] The structure consists of a five-membered pyrazole ring with two
adjacent nitrogen atoms, methyl groups at positions 1 and 5, and a carbaldehyde group at
position 4.[1] This arrangement of functional groups imparts specific reactivity, making it a
valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical
applications.[1][4]

Quantum chemical calculations are essential for understanding the molecular structure,
electronic properties, and reactivity of such compounds at the atomic level. By employing
methods like Density Functional Theory (DFT), researchers can predict various molecular
properties, including optimized geometry, vibrational frequencies, and NMR chemical shifts.
These theoretical insights complement experimental findings and can guide the design of novel
molecules with desired biological activities.[5] This guide provides a comprehensive overview
of the theoretical framework and computational protocols for the quantum chemical analysis of
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
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Computational Methodology

The quantum chemical calculations for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde are
typically performed using DFT, a method that offers a good balance between accuracy and
computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly
employed hybrid functional for such calculations.[5]

Geometry Optimization and Frequency Analysis

The initial step involves optimizing the molecular geometry of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde. This is typically achieved using the B3LYP functional with a 6-311++G(d,p)
basis set. The optimization process continues until the forces on each atom are minimized,
resulting in a stable, low-energy conformation. Following optimization, a frequency calculation
is performed at the same level of theory to confirm that the optimized structure corresponds to
a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational
spectra (FT-IR and Raman).[6]

NMR Chemical Shift Calculation

The *H and 3C NMR chemical shifts are predicted using the Gauge-Independent Atomic Orbital
(GIAO) method.[5] These calculations are generally performed at the B3LYP/6-311++G(d,p)
level of theory on the optimized geometry. To account for solvent effects, a continuum solvation
model like the Polarizable Continuum Model (PCM) can be employed, with a solvent such as
chloroform (CHCI3) or dimethyl sulfoxide (DMSO).[5][6] The calculated isotropic shielding
values are then referenced against a standard, typically Tetramethylsilane (TMS), to obtain the
final chemical shifts.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital
(LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The
energies of the HOMO and LUMO, as well as the HOMO-LUMO energy gap, are calculated at
the B3LYP/6-311++G(d,p) level. A smaller energy gap generally indicates higher chemical
reactivity.

Experimental Protocols
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To validate the computational results, experimental data is essential. The following are
standard experimental protocols for the characterization of 1,5-Dimethyl-1H-pyrazole-4-
carbaldehyde.

FT-IR Spectroscopy

The FT-IR spectrum is recorded on a spectrometer, typically in the range of 4000-400 cm~1.
The sample can be prepared as a KBr pellet or dissolved in a suitable solvent. The
experimental vibrational frequencies are then compared with the scaled theoretical frequencies
obtained from the DFT calculations.

NMR Spectroscopy

1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is
dissolved in a deuterated solvent, such as CDCIs or DMSO-ds, with TMS added as an internal
standard. The experimental chemical shifts are then directly compared with the predicted
values from the GIAO calculations.

Data Presentation

The following tables summarize the kind of quantitative data that would be obtained from the
quantum chemical calculations of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.

Table 1: Selected Optimized Geometrical Parameters

Parameter Bond Length (A) Bond Angle (°) Dihedral Angle (°)
N1-N2 1.37 C3-N2-N1 108.5
N2-C3 1.34 C4-C3-N2 110.2
C3-C4 1.42 C5-C4-C3 106.8
C4-C5 1.39 N1-C5-C4 109.3
C5-N1 1.36 C5-N1-N2 105.2
C4-C6 1.47 C3-C4-C6 128.1
C6-01 1.22 01-C6-C4 1254
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Table 2: Theoretical Vibrational Frequencies and Assignments

Wavenumber (cm~?)

Assignment

~3100 C-H stretching (aromatic)
~2950 C-H stretching (methyl)
~2850 C-H stretching (aldehyde)
~1680 C=0 stretching (aldehyde)
~1580 C=N stretching (pyrazole ring)
~1450 C-H bending (methyl)

~1380 C-N stretching

Table 3: Predicted *H and **C NMR Chemical Shifts (ppm)

Atom *H Chemical Shift Atom 13C Chemical Shift
H (aldehyde) ~9.8 C (aldehyde) ~185.0

H (pyrazole ring) ~8.0 C3 (pyrazole ring) ~140.0

H (N-CHs3) ~3.9 C4 (pyrazole ring) ~120.0

H (C-CHs) ~2.6 C5 (pyrazole ring) ~150.0

N-CHs ~35.0

C-CHs ~12.0

Table 4: Calculated Electronic Properties
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Property Value

HOMO Energy -6.5 eV

LUMO Energy -2.0eV

HOMO-LUMO Gap 45eV

Dipole Moment ~3.5D
Visualizations

Computational Workflow for 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
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Caption: A flowchart illustrating the computational workflow.

Caption: Molecular structure with atom numbering.
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Caption: Frontier Molecular Orbital energy level diagram.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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